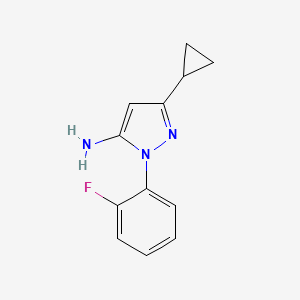

3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-cyclopropyl-2-(2-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c13-9-3-1-2-4-11(9)16-12(14)7-10(15-16)8-5-6-8/h1-4,7-8H,5-6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZIPGYJKCJYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine (CAS No. 25247785) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by relevant data and case studies.

- Molecular Formula : C12H12FN3

- Molecular Weight : 217.24 g/mol

- CAS Number : 25247785

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be around 250 μg/mL .

Anti-inflammatory Properties

Inhibitory effects on pro-inflammatory cytokines have been noted for compounds within this class. For example, similar pyrazole derivatives have shown inhibition of TNFα production in lipopolysaccharide (LPS)-stimulated cells . The anti-inflammatory mechanisms may involve modulation of signaling pathways related to inflammation, although detailed mechanisms specific to this compound remain to be elucidated.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural characteristics. Modifications at the phenyl or cyclopropyl positions can enhance potency and selectivity against specific biological targets. For example, the presence of fluorine in the phenyl ring has been associated with improved binding affinity in certain enzyme targets .

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:

- Antimicrobial Studies : A study on pyrazolyl ureas demonstrated their efficacy against bacterial strains, indicating that structural variations can lead to enhanced antimicrobial properties .

- Anticancer Research : A compound similar to this compound showed significant cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for further research into its anticancer capabilities .

- Anti-inflammatory Mechanisms : Research has indicated that certain pyrazole compounds can inhibit neutrophil migration and cytokine production, highlighting their potential as anti-inflammatory agents .

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine, exhibit potential anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells, suggesting a mechanism through which this compound may exert its anticancer effects .

Anti-inflammatory Properties

Another significant application of this compound is its potential anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Material Science

Synthesis of Functional Materials

In material science, this compound is utilized in the synthesis of novel polymers and functional materials. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing their thermal and mechanical properties. Research has shown that incorporating such pyrazole derivatives can improve the stability and performance of materials used in various applications, including coatings and adhesives .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for developing more effective compounds. The presence of the cyclopropyl group and the fluorophenyl moiety in this compound offers insights into how modifications can influence biological activity. Studies focusing on SAR have revealed that variations in substituents can significantly alter the potency and selectivity of these compounds against specific biological targets .

Case Study 1: Anticancer Research

A recent publication investigated the anticancer effects of various pyrazole derivatives, including this compound, on breast cancer cell lines. The study reported a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation models, researchers evaluated the efficacy of this compound in reducing edema in animal models. The results indicated a marked decrease in inflammation markers, supporting its use as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine with analogs differing in substituents at the 1- and 3-positions of the pyrazole core. Structural variations significantly influence physicochemical properties, binding affinity, and biological activity.

Structural and Physicochemical Comparisons

Key Observations :

- Lipophilicity : Replacement of cyclopropyl with methyl (e.g., 3-methyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine) reduces XLogP3 from 2.2 to 1.6, suggesting improved solubility .

- Bulkier substituents : The 4-fluorophenyl group in the analog 1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine raises XLogP3 to 3.1, which may enhance membrane permeability but reduce aqueous solubility .

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Methodological Answer :

- Core modifications : Systematically vary substituents (e.g., replace 2-fluorophenyl with 3-chlorophenyl) .

- Control groups : Include parent compound and known inhibitors (e.g., Celecoxib for COX-2 studies) .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p<0.05) for bioactivity comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.